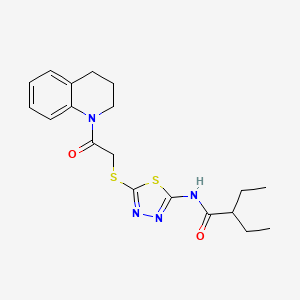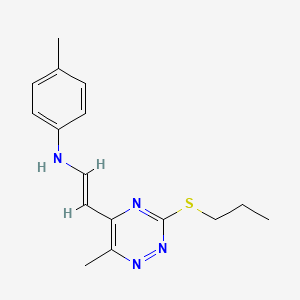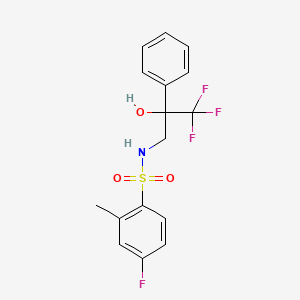
2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes an indole ring, a tetrazole ring, a methoxyphenyl group, and an oxoacetamide group. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The indole and tetrazole rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl and oxoacetamide groups may provide sites for potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule . The indole and tetrazole rings may participate in electrophilic aromatic substitution reactions, while the oxoacetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . The presence of multiple polar groups (such as the oxoacetamide and tetrazole) could increase its solubility in polar solvents, while the aromatic rings could contribute to its solubility in nonpolar solvents.
Applications De Recherche Scientifique
Antimicrobial Properties
- Derivatives of this compound, specifically 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015).
Antiallergic Potential
- Novel indolecarboxamidotetrazoles, including derivatives of the mentioned compound, have been synthesized and found to inhibit the release of histamine from anti-IgE-stimulated basophilic leukocytes obtained from allergic donors, indicating potential antiallergy applications (Unangst et al., 1989).
Methuosis Induction in Cancer Cells
- Indole-based chalcones related to this compound have been synthesized and evaluated for their ability to induce methuosis, a novel type of nonapoptotic cell death, in glioblastoma and other types of cancer cells (Robinson et al., 2012).
Potential in Angiotensin II Antagonism
- Derivatives of the compound have been synthesized and tested for interaction with AT1 receptors, showing potential as angiotensin II antagonists (Harmat et al., 1995).
Cannabinoid Receptor Type 2 Ligands
- Some derivatives of this compound have shown potential as potent and selective CB2 ligands in preliminary biological evaluations (Moldovan et al., 2017).
Antioxidant Properties
- N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives related to this compound have shown considerable antioxidant activity (Gopi & Dhanaraju, 2020).
Anticancer Activities
- Compounds with structural similarities have been studied for their anticancer activities against various cell lines, showing selective cytotoxicity and apoptosis induction (Evren et al., 2019).
Safety and Hazards
Without specific experimental data, it’s difficult to predict the exact safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.
Orientations Futures
Given the structural complexity and potential biological activity of this compound, it could be an interesting target for future research . Studies could be conducted to determine its synthesis, characterize its physical and chemical properties, investigate its mechanism of action, and assess its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-28-13-8-6-12(7-9-13)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPDTVCIXGFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)



![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)
![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)